Spectroscopic Profile of 2-Bromo-4'-hydroxyacetophenone: A Technical Guide
Spectroscopic Profile of 2-Bromo-4'-hydroxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4'-hydroxyacetophenone, a key building block in medicinal chemistry and organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound.
Spectroscopic Data
The following sections summarize the key spectroscopic data for 2-Bromo-4'-hydroxyacetophenone. For clarity and comparative ease, quantitative data is presented in tabular format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-Bromo-4'-hydroxyacetophenone-¹³C₆
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 10.61 | s | -OH |
| 7.91-7.86 | m | H-2', H-6' |
| 6.90-6.86 | m | H-3', H-5' |
| 5.02 | d | -CH₂Br |
Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz
Table 2: ¹³C NMR Spectroscopic Data for 2-Bromo-4'-hydroxyacetophenone-¹³C₆
| Chemical Shift (δ) ppm | Assignment |
| 190.3 | C=O |
| 163.1 | C-4' |
| 131.4 | C-2', C-6' |
| 125.8 | C-1' |
| 115.5 | C-3', C-5' |
| 41.7 | -CH₂Br |
Solvent: DMSO-d₆, Spectrometer Frequency: 125 MHz
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. While a specific peak list for 2-Bromo-4'-hydroxyacetophenone is not available, the expected characteristic absorption bands can be inferred from the spectra of similar compounds, such as 4'-hydroxyacetophenone.
Table 3: Predicted FT-IR Spectroscopic Data for 2-Bromo-4'-hydroxyacetophenone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (phenolic) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| ~1670 | Strong | C=O stretch (ketone) |
| ~1600, ~1580, ~1450 | Medium to Strong | C=C stretch (aromatic ring) |
| ~1260 | Strong | C-O stretch (phenol) |
| ~840 | Strong | C-H bend (para-substituted aromatic) |
| ~600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of 2-Bromo-4'-hydroxyacetophenone is C₈H₇BrO₂.[1] Its molecular weight is 215.04 g/mol .[1]
Table 4: Predicted Mass Spectrometry Data for 2-Bromo-4'-hydroxyacetophenone
| m/z | Relative Intensity | Assignment |
| 214/216 | High | [M]⁺ (Molecular ion peak, isotopic pattern due to Br) |
| 135 | High | [M - CH₂Br]⁺ |
| 121 | High | [HOC₆H₄CO]⁺ |
| 93 | Medium | [HOC₆H₄]⁺ |
| 65 | Medium | [C₅H₅]⁺ |
The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for aromatic ketones like 2-Bromo-4'-hydroxyacetophenone.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).
-
Reference the spectrum to the solvent peak.
-
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, data is collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the solution to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.
-
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain the fragment ion spectrum.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Bromo-4'-hydroxyacetophenone.
